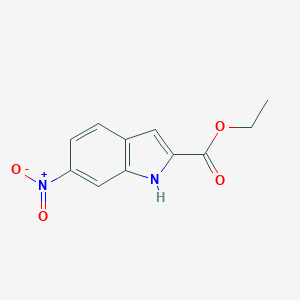

N-(4-Deuteriophenyl)acetamide

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“N-(4-Deuteriophenyl)acetamide” is a derivative of acetamide . Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It finds some use as a plasticizer and as an industrial solvent .

Synthesis Analysis

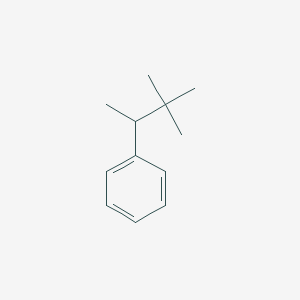

The synthesis of compounds similar to “N-(4-Deuteriophenyl)acetamide” has been reported in the literature. For instance, a study describes the regioselective synthesis of p-tert-butylthiacalix4arene monosubstituted at the lower rim by N,N-diethylacetamide fragment and its further functionalization with the N-(4’-nitrophenyl)acetamide moiety . Another study reports a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes .Molecular Structure Analysis

The molecular structure of “N-(4-Deuteriophenyl)acetamide” can be inferred from related compounds. For example, the molecular structure of N-(4-iodo-1,3-diphenylbutyl)acetamide in crystal and solutions was studied by X-ray analysis, FTIR spectroscopy, and quantum chemical calculations .Chemical Reactions Analysis

The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe . Another study reported the direct reaction of N-(4-hydroxyphenyl)acetamide or paracetamol with diiodine forms an ionic salt with the formula {[(PACET)2H+]2·(I8)2−} (1) with the simultaneous reduction of iodine to iodide .Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Safety And Hazards

未来方向

The future directions for “N-(4-Deuteriophenyl)acetamide” could involve further exploration of its potential applications. For instance, a study suggests that N-(4-hydroxyphenyl)acetamide inhibits the catalytic activity of horse radish peroxidase (HRP), a model of thyroid peroxidase (TPO), on the oxidation of iodides to diiodine by hydrogen peroxide . This suggests potential applications in the field of biochemistry and medicine.

性质

IUPAC Name |

N-(4-deuteriophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Deuteriophenyl)acetamide | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)